molecular formula C7H3Br2ClN2 B13674266 3,4-Dibromo-7-chloro-1H-indazole

3,4-Dibromo-7-chloro-1H-indazole

Cat. No.: B13674266
M. Wt: 310.37 g/mol
InChI Key: GKZSASXFQLLHME-UHFFFAOYSA-N
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Description

3,4-Dibromo-7-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-7-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For example, starting with 1H-indazole, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide, followed by chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-7-chloro-1H-indazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can remove halogen atoms or reduce the indazole ring to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indazole derivatives with various functional groups.

    Oxidation: Formation of indazole oxides or quinone-like structures.

    Reduction: Formation of dihydroindazole derivatives or dehalogenated products.

Scientific Research Applications

3,4-Dibromo-7-chloro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active indazole derivatives.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It may serve as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science for its unique reactivity and functionalization potential.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-7-chloro-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and specificity through halogen bonding or hydrophobic interactions. The indazole ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloro-1H-indazole: Another halogenated indazole with similar reactivity but different substitution pattern.

    3,4-Dichloro-1H-indazole: Lacks bromine atoms, leading to different reactivity and biological activity.

    3,4-Dibromo-1H-indazole:

Uniqueness

3,4-Dibromo-7-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which provide a distinct combination of reactivity and potential for functionalization. This makes it a valuable compound for developing new derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C7H3Br2ClN2

Molecular Weight

310.37 g/mol

IUPAC Name

3,4-dibromo-7-chloro-2H-indazole

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,(H,11,12)

InChI Key

GKZSASXFQLLHME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)Br)Cl

Origin of Product

United States

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